molecular formula C6H10O4 B13146370 (2R,3R)-2,3-dimethylbutanedioic acid

(2R,3R)-2,3-dimethylbutanedioic acid

Cat. No.: B13146370
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-QWWZWVQMSA-N
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Description

(2R,3R)-2,3-dimethylbutanedioic acid, also known as (2R,3R)-2,3-dimethylsuccinic acid, is a chiral compound with the molecular formula C6H10O4. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dimethylbutanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dimethyl maleate using chiral catalysts. This method ensures the selective formation of the (2R,3R) isomer. Another method involves the use of microbial fermentation, where specific strains of bacteria are engineered to produce the desired stereoisomer.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biocatalysts and optimized fermentation conditions. The fermentation process typically requires precise control of temperature, pH, and nutrient supply to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Reaction Type Reagents Conditions Product
ReductionLiAlH₄Anhydrous ether, 0–25°C(2R,3R)-2,3-dimethylbutane-1,4-diol
Partial ReductionNaBH₄/I₂THF, refluxPartially reduced hydroxyl derivatives
  • Mechanism : Reduction with LiAlH₄ converts carboxylic acids to primary alcohols via intermediate alkoxide formation. The stereochemistry at C2 and C3 remains intact due to the absence of chiral center disruption.

Esterification and Lactonization

The dual carboxylic acid groups enable esterification and intramolecular cyclization:

Reaction Type Reagents Conditions Product
Diester FormationMethanol/H₂SO₄Reflux, 6–8 hoursDimethyl (2R,3R)-2,3-dimethylbutanedioate
LactonizationDCC/DMAPDry DCM, room temperature(3R,4R)-3,4-dimethyltetrahydrofuran-2-one
  • Key Insight : Yamaguchi lactonization (via γ-hydroxy acid activation) is sterically hindered by the methyl groups, favoring smaller rings like tetrahydrofuran derivatives .

Decarboxylation and Thermal Decomposition

Decarboxylation occurs under high-temperature or basic conditions:

Reaction Type Reagents/Conditions Products
Thermal Decarboxylation200–250°C, vacuum(2R,3R)-2,3-dimethylbut-2-enoic acid
Base-MediatedNaOH, 150°C2,3-dimethylbutane + CO₂
  • Mechanism : Loss of CO₂ proceeds via a six-membered cyclic transition state, retaining stereochemistry.

Salt Formation and Acid Derivatives

Reactions with bases or halogenating agents yield salts or reactive intermediates:

Reaction Type Reagents Conditions Product
Disodium SaltNaOHAqueous ethanolDisodium (2R,3R)-2,3-dimethylbutanedioate
Acid ChlorideSOCl₂Reflux, 4 hours(2R,3R)-2,3-dimethylbutanedioyl dichloride
  • Applications : Acid chlorides serve as intermediates for amide or anhydride synthesis.

Stereochemical Influence on Reactivity

The (2R,3R) configuration imparts unique reactivity:

  • Lactonization Selectivity : Preferential formation of five-membered lactones over larger rings due to methyl group steric effects.

  • Enzyme Interactions : Stereospecific binding in biochemical pathways (e.g., chiral recognition in dehydrogenase enzymes) .

Comparative Reactivity with Isomers

Isomer Reactivity with LiAlH₄ Lactonization Efficiency
(2R,3R)-dimethylbutanedioic acidModerateHigh (favors 5-membered ring)
meso-2,3-dimethylbutanedioic acidHighLow (steric clashes)

Scientific Research Applications

Pharmaceutical Applications

Dimethylsuccinic acid serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is used in the synthesis of various APIs due to its ability to participate in diverse chemical reactions. For instance, it can be used to synthesize succinimide derivatives which are important in treating epilepsy and other neurological disorders.
  • Chiral Resolution : The compound can be utilized in the resolution of enantiomers through methods such as diastereomeric salt formation. This is particularly valuable in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry .

Material Science

In materials science, (2R,3R)-2,3-dimethylbutanedioic acid finds applications in:

  • Polymer Production : It is employed in the synthesis of polyesters and polyamides. These materials are crucial for producing biodegradable plastics and fibers that have a lower environmental impact compared to conventional polymers.
  • Additives : The compound acts as a plasticizer and stabilizer in various formulations, enhancing the mechanical properties and thermal stability of materials .

Environmental Chemistry

The compound has significant implications in environmental chemistry:

  • Biodegradation Studies : Research indicates that dimethylsuccinic acid can serve as a model compound for studying the biodegradation pathways of dicarboxylic acids in microbial processes. This is essential for understanding how pollutants can be broken down in natural environments.
  • Soil Remediation : Its properties can be harnessed for soil remediation strategies where organic acids are used to enhance the solubility of heavy metals, facilitating their removal from contaminated sites .

Case Study 1: Synthesis of Succinimide Derivatives

A study demonstrated the use of this compound in synthesizing succinimide derivatives. These derivatives were tested for anticonvulsant activity, showcasing the potential therapeutic benefits of compounds derived from dimethylsuccinic acid.

Case Study 2: Biodegradation Pathways

Research conducted on microbial degradation pathways highlighted how this compound is metabolized by specific bacterial strains. This study provided insights into developing bioremediation techniques for environments contaminated with similar organic compounds.

Mechanism of Action

The mechanism by which (2R,3R)-2,3-dimethylbutanedioic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. In drug development, it may act as a chiral ligand, binding to specific molecular targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-dimethylbutanedioic acid: The enantiomer of (2R,3R)-2,3-dimethylbutanedioic acid, with similar chemical properties but different biological activities.

    Succinic acid: The parent compound, lacking the methyl groups, used in various industrial applications.

    Tartaric acid: Another chiral dicarboxylic acid with different stereochemical properties and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical processes.

Biological Activity

(2R,3R)-2,3-dimethylbutanedioic acid, also known as (2R,3R)-2,3-dimethylsuccinic acid, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H10_10O4_4
  • Molecular Weight : 174.14 g/mol
  • Structure : The compound features a butanedioic acid backbone with two methyl groups at the second and third carbon positions.

The presence of these substituents imparts unique properties that differentiate it from its non-substituted analogs. The compound contains two carboxylic acid functional groups, contributing to its acidity and reactivity in various chemical reactions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Chiral Synthesis : The importance of chirality is highlighted in the synthesis processes, which often involve multi-step reactions to ensure the desired stereochemistry .
  • Reactions with Amines and Alcohols : The compound can react with amines or alcohols to form amides or esters, respectively, showcasing its versatility as a building block in organic synthesis .

Case Study 1: Aldehyde Reductase Binding Affinity

A study evaluated the binding affinity of (2R,3R)-dimethylsuccinic acid to aldehyde reductase from pig liver. Results indicated that this compound binds more tightly compared to its meso and (2S,3S) counterparts. This finding suggests that (2R,3R)-dimethylsuccinic acid may influence enzyme activity related to metabolic processes .

Case Study 2: Inhibition of NF-κB Pathway

Research has focused on compounds structurally similar to this compound for their ability to inhibit the NF-κB pathway—a key mediator of inflammation. Such inhibition is crucial for developing anti-inflammatory drugs . Although direct studies on this compound are sparse, its structural relatives show promise in this area.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
(2S,3S)-2,3-dimethylbutanedioic acidC6_6H10_10O4_4Enantiomer with opposite stereochemistry
2-Methylsuccinic acidC5_5H8_8O4_4One less methyl group; simpler structure
Maleic acidC4_4H4_4O4_4Unsaturated dicarboxylic acid

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern that influences its reactivity and potential biological activity compared to these similar compounds .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(2R,3R)-2,3-dimethylbutanedioic acid

InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1

InChI Key

KLZYRCVPDWTZLH-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C)C(=O)O)C(=O)O

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O

Origin of Product

United States

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